Benzophenone dimethyl ketal

Catalog No.
S662295
CAS No.
2235-01-0
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone dimethyl ketal

CAS Number

2235-01-0

Product Name

Benzophenone dimethyl ketal

IUPAC Name

[dimethoxy(phenyl)methyl]benzene

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

NYRVXYOKUZSUDA-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Organic Synthesis

  • Precursor to Benzophenone: BDK serves as a protected form of benzophenone. Under acidic or basic conditions, BDK undergoes hydrolysis, releasing benzophenone, a valuable intermediate in organic synthesis for the production of pharmaceuticals, dyes, and polymers [1].

[1] Benzophenone dimethyl acetal [SCBT]:

  • Protecting Group Strategy: BDK can be used as a protecting group for carbonyl functionalities in organic synthesis. The acetal group in BDK protects the carbonyl from unwanted reactions while allowing further modifications on the molecule. The acetal group can be selectively removed later to regenerate the carbonyl functionality [2].

[2] Protecting Groups in Organic Synthesis (2000) by Theodore W. Greene and Peter G. M. Wuts [ISBN 0-471-59951-0]

Photochemistry

  • Photoinitiator: BDK exhibits photoinitiator properties. When exposed to light, BDK undergoes a chemical reaction that initiates the polymerization of various monomers. This property makes BDK useful in studying photopolymerization processes and developing light-curable materials [3].

[3] Photochemical and Thermal Studies on the Photoinitiating Activity of Benzophenone Dimethyl Acetal by S.G. Kumbar, et al. [DOI: 10.1016/S0014-3017(00)00902-2]

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Research suggests BDK can be employed as a host material in OLEDs due to its good film-forming properties and ability to transport charges [4].

Benzophenone dimethyl ketal, with the chemical formula C15H16O2C_{15}H_{16}O_{2}, is a compound belonging to the class of benzophenone derivatives. It is characterized by the presence of two methoxy groups attached to the benzophenone structure, which enhances its reactivity and utility in various applications. The compound appears as a colorless liquid or crystalline solid and is known for its role as a photoinitiator in polymer chemistry, particularly in the curing of coatings and adhesives .

, primarily involving hydrolysis and photochemical processes.

  • Hydrolysis: Under acidic conditions, benzophenone dimethyl ketal can hydrolyze to yield benzophenone and methanol. The kinetics of this reaction have been studied extensively, indicating that the reaction rate is influenced by the nature of the solvent and the presence of catalysts .
  • Photoinitiation: When exposed to ultraviolet light, benzophenone dimethyl ketal generates free radicals that initiate polymerization processes in coatings and adhesives. This property makes it valuable in industrial applications .

Benzophenone dimethyl ketal can be synthesized through several methods:

  • Reaction with Methanol: The most common synthesis involves reacting benzophenone with methanol under acidic conditions, which facilitates the formation of the dimethyl acetal .
  • Catalytic Methods: Transition-metal-catalyzed reactions have also been employed to produce various acetal derivatives from carbonyl compounds, including benzophenone dimethyl ketal. These methods often provide higher yields and selectivity .
  • Direct Acetylation: Another approach involves direct acetylation of benzophenone using acetic anhydride in the presence of a catalyst to form the desired ketal .

Benzophenone dimethyl ketal is primarily utilized as a photoinitiator in:

  • Coatings: It facilitates the curing process in UV-cured coatings, enhancing durability and resistance to environmental factors.
  • Adhesives: The compound promotes rapid polymerization in adhesive formulations, improving bonding strength.
  • Plastics: It is used in plastic manufacturing to accelerate crosslinking processes .

Interaction studies involving benzophenone dimethyl ketal focus on its reactivity with various substrates under UV light exposure. These studies reveal that it can effectively initiate polymerization reactions when combined with other monomers or oligomers. Additionally, research into its hydrolysis reveals insights into its stability and degradation pathways under different environmental conditions .

Benzophenone dimethyl ketal shares structural similarities with several other compounds within the benzophenone family. Here are some comparable compounds:

CompoundStructure TypeUnique Features
BenzophenoneKetoneCommonly used as a UV filter in sunscreens
Benzyl methyl ketoneKetoneExhibits different reactivity patterns
Diphenyl ketoneKetoneUsed in organic synthesis; less photoinitiating
Benzophenone 4-methoxyEtherEnhanced solubility; used in cosmetic formulations

Benzophenone dimethyl ketal is unique due to its dual methoxy groups, which enhance its photochemical properties compared to other derivatives. This structural feature contributes significantly to its efficacy as a photoinitiator, making it particularly valuable in industrial applications where rapid curing is essential .

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2235-01-0

Wikipedia

1,1'-(Dimethoxymethylene)bisbenzene

Dates

Modify: 2023-08-15

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